Methyl 4-acetamido-3-methylbenzoate
Overview
Description
Methyl 4-acetamido-3-methylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and contains both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetamido-3-methylbenzoate can be synthesized through several methods. One common approach involves the acylation of 4-amino-3-methylbenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-acetamido-3-methylbenzoic acid.
Reduction: Formation of 4-amino-3-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-acetamido-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-methylbenzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-4-methylbenzoate: Similar structure but with different positional isomerism.
Methyl 4-amino-3-methylbenzoate: Lacks the acetamido group, affecting its reactivity and applications.
Methyl 4-acetamido-3-chlorobenzoate:
Uniqueness
Methyl 4-acetamido-3-methylbenzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and potential applications. Its combination of ester and amide functionalities makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 4-acetamido-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSWFKCUXPXLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279231 | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-25-3 | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239075-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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